4-methoxy-3-nitro-N-propylbenzamide 4-methoxy-3-nitro-N-propylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822138
InChI: InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

4-methoxy-3-nitro-N-propylbenzamide

CAS No.:

Cat. No.: VC14822138

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-3-nitro-N-propylbenzamide -

Specification

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name 4-methoxy-3-nitro-N-propylbenzamide
Standard InChI InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-10(17-2)9(7-8)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14)
Standard InChI Key ZUSJRWQHCBHNPV-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methoxy-3-nitro-N-propylbenzamide belongs to the benzamide family, featuring a benzene ring substituted with:

  • Methoxy group (-OCH₃) at the 4-position, enhancing electron density via resonance effects.

  • Nitro group (-NO₂) at the 3-position, introducing strong electron-withdrawing character.

  • N-Propyl amide side chain, contributing to hydrophobicity and influencing molecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number333350-24-6
Molecular FormulaC11H14N2O4\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight238.24 g/mol
IUPAC Name4-Methoxy-3-nitro-N-propylbenzamide

The juxtaposition of nitro and methoxy groups creates a push-pull electronic system, potentially stabilizing charge-transfer complexes.

Synthesis and Manufacturing

Synthetic Pathways

The preparation of 4-methoxy-3-nitro-N-propylbenzamide involves sequential functionalization of the benzamide backbone:

Step 1: Nitration of 4-Methoxy-N-propylbenzamide

  • Substrate: 4-Methoxy-N-propylbenzamide (precursor).

  • Conditions: Nitration with nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C .

  • Mechanism: Electrophilic aromatic substitution at the meta position relative to the methoxy group.

Step 2: Purification

  • Crystallization from ethanol/water mixtures yields the nitro product .

Table 2: Representative Reaction Conditions

ParameterValueSource
Nitrating AgentHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
Temperature0–5°C
Yield~65–75%

Alternative routes may employ catalytic nitration or microwave-assisted methods, though these lack documentation for this specific compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and nitro groups .

  • Melting Point: Predicted range: 120–130°C (analogous benzamides in exhibit mp 108–122°C).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the amide bond.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)1.8–2.2Calc.
pKa~9.5 (amide proton)Est.

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Sites

  • Nitro Group: Participates in reduction reactions to form amines (e.g., catalytic hydrogenation to 3-amino-4-methoxy-N-propylbenzamide) .

  • Methoxy Group: Resistant to nucleophilic substitution but may undergo demethylation under harsh conditions.

Functional Group Transformations

  • Amide Hydrolysis: Under acidic conditions, yields 4-methoxy-3-nitrobenzoic acid and propylamine .

  • Nitro Reduction: Using H2/Pd-C\text{H}_2/\text{Pd-C}, forms the corresponding amine, a potential intermediate for pharmaceuticals .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Predicted):

    • Aromatic protons: δ 7.5–8.2 ppm (split due to nitro and methoxy substituents).

    • N-Propyl chain: δ 0.9–1.6 ppm (CH₂ and CH₃ groups) .

  • ¹³C NMR:

    • Carbonyl (C=O): ~165 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

Future Research Directions

  • Pharmacological Profiling: Screen for bioactivity in antimicrobial or anticancer assays.

  • Synthetic Optimization: Develop greener nitration protocols to improve yields .

  • Computational Studies: Model electronic effects using DFT to predict reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator